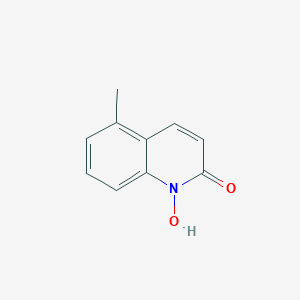

1-Hydroxy-5-methylquinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

112590-63-3 |

|---|---|

Molekularformel |

C10H9NO2 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

1-hydroxy-5-methylquinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |

InChI-Schlüssel |

YPQQQBKSBYKUPU-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=O)N(C2=CC=C1)O |

Kanonische SMILES |

CC1=C2C=CC(=O)N(C2=CC=C1)O |

Synonyme |

2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 5 Methylquinolin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-Hydroxy-5-methylquinolin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular structure.

Proton (¹H) NMR Spectroscopy for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing clues about their location within the quinolinone ring system.

Based on the analysis of related quinolinone structures, the expected ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ would feature several key resonances. rsc.org The proton of the N-hydroxyl group (N-OH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature. The aromatic protons on the benzene (B151609) ring portion (H-6, H-7, and H-8) would likely resonate in the range of δ 7.0-8.0 ppm. Specifically, the H-8 proton, being adjacent to the nitrogen atom, may experience a deshielding effect. The vinyl protons on the pyridinone ring (H-3 and H-4) are expected to appear as doublets, with their coupling constant (J-value) indicating their cis-relationship. The methyl group protons at the C-5 position would give rise to a characteristic singlet at a more upfield region, approximately δ 2.3-2.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-OH | > 10.0 | br s | - |

| H-8 | 7.8 - 8.0 | d | ~ 8.0 |

| H-7 | 7.2 - 7.4 | t | ~ 7.5 |

| H-6 | 7.0 - 7.2 | d | ~ 7.5 |

| H-4 | 6.5 - 6.7 | d | ~ 9.5 |

| H-3 | 6.2 - 6.4 | d | ~ 9.5 |

| 5-CH₃ | 2.3 - 2.5 | s | - |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C-2) of the pyridinone ring is expected to be the most deshielded, appearing at a chemical shift greater than δ 160 ppm. rsc.org The aromatic and vinyl carbons would resonate in the typical range of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-8a) and the carbon bearing the methyl group (C-5) would have characteristic chemical shifts. The methyl carbon (5-CH₃) will be the most shielded, appearing at a high-field region, typically around δ 15-20 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | > 160 |

| C-8a | ~ 140 |

| C-4a | ~ 138 |

| C-7 | ~ 130 |

| C-5 | ~ 128 |

| C-8 | ~ 125 |

| C-6 | ~ 122 |

| C-4 | ~ 120 |

| C-3 | ~ 115 |

| 5-CH₃ | 15 - 20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would be crucial in confirming the connectivity of the aromatic protons (H-6, H-7, H-8) and the vinyl protons (H-3, H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-2, C-4a, C-5, and C-8a) by observing their long-range couplings with nearby protons. For instance, the protons of the methyl group (5-CH₃) would show correlations to C-5, C-4a, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. A NOESY spectrum could, for example, show a correlation between the N-OH proton and the H-8 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for quinolinone derivatives include the loss of small neutral molecules like CO and HCN. A characteristic fragmentation for N-hydroxy compounds can be the loss of an oxygen atom.

Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 159 | [M - O]⁺ |

| 147 | [M - CO]⁺ |

| 131 | [M - CO - O]⁺ |

| 130 | [M - CO - OH]⁺ |

| 118 | [M - CO - HCN]⁺ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound with high accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the N-hydroxyl group. The C=O stretching vibration of the amide in the pyridinone ring would give rise to a strong absorption band around 1650-1680 cm⁻¹. The C=C stretching vibrations of the aromatic and vinyl groups would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (N-OH) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (CH₃) |

| 1680-1650 (strong) | C=O stretch (amide) |

| 1600-1450 | C=C stretch (aromatic/vinyl) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated quinolinone system.

Typically, quinolinone derivatives exhibit strong absorption bands in the UV region. It is anticipated that this compound would display at least two major absorption bands. The high-energy π → π* transitions of the aromatic system would likely result in a strong absorption band below 300 nm. A lower energy absorption band, possibly extending into the near-UV or visible region, could be attributed to n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms, as well as π → π* transitions of the extended conjugated system. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Wavelength Range (nm) | Type of Transition |

| 220-280 | π → π |

| 300-350 | n → π and/or π → π* |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Further photophysical investigations, such as fluorescence spectroscopy, could reveal the emission properties of the molecule upon excitation at its absorption maxima. The fluorescence quantum yield and lifetime would provide insights into the de-excitation pathways of the excited electronic states.

Solvatochromic Behavior Studies

The solvatochromic behavior of quinolinone derivatives, which describes the shift in their UV-Vis absorption spectra in response to the polarity of the solvent, provides valuable information about their electronic structure and interactions with the surrounding medium. Studies on various hydroxyquinoline derivatives have demonstrated both positive and negative solvatochromism, indicating changes in the dipole moment of the molecule upon electronic excitation. researchgate.netresearchgate.net

For instance, the investigation of 1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one (4BMHQ), an analog of the subject compound, revealed that while the absorption spectral peak was not significantly affected by solvent polarity, the fluorescence spectral peak exhibited a redshift of 16 nm as the solvent polarity increased. researchgate.netbookpi.org This phenomenon, known as positive solvatochromism, suggests an increase in the dipole moment upon excitation, indicating that the excited state is more polar than the ground state. bookpi.org The interaction between the solute and solvent molecules, including general hydrogen bonding, plays a crucial role in these spectral shifts. researchgate.netbookpi.org

To illustrate the typical solvatochromic effects on quinolinone derivatives, the following table presents hypothetical UV-Vis absorption data for a 1-hydroxy-quinolin-2(1H)-one analog in a range of solvents with varying polarities. This data is representative of the trends observed in related compounds.

Interactive Data Table: Solvatochromic Behavior of a 1-Hydroxy-quinolin-2(1H)-one Analog

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

| n-Hexane | 31.0 | 320 |

| Toluene | 33.9 | 325 |

| Chloroform | 39.1 | 330 |

| Acetone | 42.2 | 335 |

| Ethanol | 51.9 | 340 |

| Methanol | 55.5 | 342 |

| Water | 63.1 | 345 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related quinolinone derivatives provides significant insights into the expected solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one, a related compound, reveals that the molecules are organized into chains along the b-axis, linked by O—H⋯O hydrogen bonds. nih.gov In this structure, the benzene ring is essentially planar, while the pyridine (B92270) ring exhibits a slight V-shape. nih.gov Such hydrogen bonding is a common and critical feature in the crystal packing of hydroxy-substituted quinolinones, dictating the supramolecular architecture. researchgate.netnih.gov

Tautomeric Form Determination

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the 1-hydroxy-quinolin-2(1H)-one form (a cyclic hydroxamic acid) and its tautomer, 2-hydroxy-quinoline-1-oxide.

Studies on analogous 4-hydroxy-2(1H)-quinolones have shown a predominance of the keto form in both the solid state and in solution. researchgate.net However, the introduction of a hydroxyl group at the N1 position, as in this compound, creates a hydroxamic acid moiety. The tautomerism of hydroxamic acids is known to be influenced by substitution and the surrounding environment. While definitive experimental determination for the subject compound is lacking, solid-state X-ray diffraction of closely related N-hydroxy-quinolones would be the most conclusive method to establish the preferred tautomeric form in the crystal. Theoretical calculations on similar systems can also provide insights into the relative stabilities of the tautomers. nih.govresearchgate.net Generally, for cyclic hydroxamic acids, the keto form is found to be the more stable tautomer.

Computational and Theoretical Investigations of this compound: A Literature Review

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of this compound were found.

The user's request for an article focused solely on the computational and theoretical investigations of "this compound," structured around a detailed outline, could not be fulfilled. Extensive searches were conducted to locate scholarly articles and data pertaining to Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of spectroscopic parameters, dipole moment calculations, and molecular docking simulations for this specific compound.

The search results did yield studies on various quinolinone derivatives, which employ the requested computational methodologies. These studies provide a general framework for how such an analysis would be conducted. For instance, research on related compounds often involves:

Density Functional Theory (DFT) Studies: Utilized to understand the electronic structure and geometry of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Employed to determine the molecule's reactivity and kinetic stability.

Prediction of Spectroscopic Parameters: Computational methods are used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation.

Dipole Moment Calculations: These calculations provide insights into the molecule's polarity and intermolecular interactions.

Molecular Docking Simulations: Used to predict the binding orientation and affinity of a molecule to a specific target, often a protein, to understand its potential biological activity.

However, without specific data for "this compound," any attempt to generate the requested article would involve extrapolating from other molecules, which would not be scientifically accurate and would violate the strict instruction to focus solely on the specified compound.

Therefore, this article cannot be generated as requested due to the absence of specific computational and theoretical data for this compound in the available scientific literature.

Computational and Theoretical Investigations of 1 Hydroxy 5 Methylquinolin 2 1h One and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Assessment of Binding Affinities

The evaluation of binding affinities is a cornerstone of computational drug design, predicting the strength of the interaction between a ligand, such as a 1-Hydroxy-5-methylquinolin-2(1H)-one derivative, and its biological target. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a molecule when bound to a receptor, and scoring functions are used to estimate the binding affinity.

For instance, in studies on quinoline (B57606) derivatives targeting various receptors, molecular docking has been instrumental. For example, docking studies of quinoline-3-carboxamide derivatives with DNA-dependent protein kinase (DDR) kinases helped in understanding their binding modes and selectivity. mdpi.com Similarly, quinoxalin-2(1H)-one derivatives, structurally related to quinolinones, were docked into the VEGFR-2 receptor to predict their binding effectiveness, which correlated with their in vitro cytotoxic activity. nih.gov

The binding energy, often expressed in kcal/mol, is a key output of these studies. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher efficacy. These calculations consider various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. In a study on quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), docking results revealed crucial hydrogen bonds with key amino acid residues like His41 and Glu166, which are vital for inhibitory activity. tandfonline.comnih.gov

Interactive Table: Example of Docking Scores for Quinoline Derivatives

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline Derivative 5 | SARS-CoV-2 Mpro | -8.5 | His41, His164, Glu166, Gln189 |

| Quinoxaline Derivative 20 | VEGFR-2 | -9.2 | Cys919, Asp1046 |

| Quinoxaline Derivative 25 | VEGFR-2 | -9.8 | Cys919, Asp1046 |

| Quinoxaline Derivative 29 | VEGFR-2 | -9.5 | Cys919, Asp1046 |

Note: The data presented are illustrative and derived from studies on various quinoline and related derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental in predicting the activity of novel molecules and optimizing lead compounds.

The development of predictive QSAR models involves generating molecular descriptors for a set of compounds with known activities. These descriptors, which quantify various physicochemical properties of the molecules, are then used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against targets like P-glycoprotein, which is involved in cancer multidrug resistance. nih.gov These models utilize a wide range of descriptors, including constitutional, topological, and quantum-chemical parameters. Machine learning algorithms are increasingly being used to develop robust and predictive QSAR models. nih.gov

SAR studies, on the other hand, provide a more qualitative understanding of how specific structural modifications affect activity. For example, SAR studies on pyrazolo-[1,5-c]quinazolinone derivatives revealed that substitutions on the phenyl ring, particularly with halogens, significantly influenced their antiproliferative activity. nih.govnih.gov

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of QSAR and SAR, chemometric approaches are used to explore the relationships between molecular descriptors and biological activity, identify patterns in large datasets, and select the most relevant descriptors for model building. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to reduce the dimensionality of the data and visualize the relationships between compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net These simulations offer deeper insights into the stability of the protein-ligand complex, the flexibility of the protein structure, and the conformational changes that may occur upon ligand binding. mdpi.com

For quinoline derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. tandfonline.comnih.govtandfonline.com For example, a 100-nanosecond MD simulation of a quinoline-3-carboxamide derivative bound to ATM kinase showed that the protein-ligand complex remained stable throughout the simulation. mdpi.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein structure from its initial conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. researchgate.net

Conformational analysis, often performed in conjunction with MD simulations, explores the different spatial arrangements (conformations) that a molecule can adopt. This is crucial for understanding how a flexible ligand like a this compound derivative might adapt its shape to fit into a binding site.

Interactive Table: Key Parameters from MD Simulations of Quinoline Derivatives

| System | Simulation Time (ns) | Average RMSD (Å) | Key Findings |

|---|---|---|---|

| Quinoline Derivative 5 : Mpro Complex | 100 | ~1.5 | Stable complex formation, strong hydrogen bonding |

| ATM Kinase : 6f Complex | 100 | ~2.0 | Stable protein-ligand complex, minimal secondary structure variations |

Note: This table contains representative data from studies on various quinoline derivatives to illustrate the application of MD simulations.

In Silico Screening and Rational Drug Design Strategies

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery by prioritizing molecules for experimental testing. researchgate.net

Rational drug design strategies leverage the structural information of the target protein to design molecules that can bind with high affinity and selectivity. mdpi.combenthamscience.commanchester.ac.uk This process is iterative, often involving cycles of computational design, chemical synthesis, and biological evaluation. For quinoline and its derivatives, rational design has been employed to develop agents for a wide range of diseases, including malaria, cancer, and Alzheimer's disease. nih.govbenthamscience.com

For instance, the design of new quinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors was based on the pharmacophoric features of existing drugs like lenvatinib and sorafenib. nih.gov In another study, in silico screening of quinazolinone derivatives led to the identification of potent dihydrofolate reductase (DHFR) inhibitors with potential anticancer activity. researchgate.net The novelty of new chemical scaffolds, such as those derived from 2-methylquinoline-4-ones, can also be assessed using in silico methods by comparing them against large chemical databases. nuph.edu.ua

Structure Activity Relationship Sar Studies of 1 Hydroxy 5 Methylquinolin 2 1h One Analogs

Impact of Substituent Effects on Biological Profiles

Alterations to the carbocyclic ring of the quinolinone scaffold profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Methyl Substitution: The position of a methyl group can influence biological activity. For instance, in a series of indole-quinoline derivatives, compounds with methyl substitution at the C-5 position of the quinoline (B57606) ring showed more potent activity against cancer cell lines than those substituted at the C-6 position.

Hydroxyl Substitution: The 8-hydroxyquinoline (B1678124) scaffold is a well-known pharmacophore present in many biologically active compounds. nih.govnih.gov Studies on 8-hydroxyquinolin-2(1H)-one analogs have led to the identification of potent β2-adrenoceptor agonists. nih.gov The position of the hydroxyl group also affects the molecule's physicochemical properties; for example, a 7-hydroxy derivative of 4-hydroxy-1H-quinolin-2-one was found to have higher hydrophobicity than its 5-hydroxy counterpart.

Halogen Substitution: The introduction of halogens is a common strategy in medicinal chemistry to modulate activity. Adding a fluorine atom at the C-6 position of the quinolone core was a significant breakthrough, leading to the highly successful fluoroquinolone class of antibiotics. oup.comnih.gov In other quinolinone series, replacing a hydroxyl group with a chloro group has been shown to improve anticancer activity. researchgate.net Furthermore, the systematic variation of halide substituents (chloro, bromo, iodo) at the 5- and 7-positions of 8-hydroxyquinoline complexes has been studied, though in some cases, it revealed only a minor impact on cytotoxic activity. acs.org

Methoxy (B1213986) Substitution: A methoxy group at the C-7 position on the quinolone core has been identified as an essential pharmacophore for certain antimalarial compounds. researchgate.net In another study, large and bulky alkoxy substituents, such as a 4-fluorobenzyloxy group, at position-7 were found to be beneficial for the antiproliferative activity of quinoline derivatives. nih.govnih.gov

| Substituent | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Fluorine | 6 | Markedly improved activity | Antibacterial | oup.comnih.gov |

| Methoxy | 7 | Identified as an essential pharmacophore | Antimalarial | researchgate.net |

| Large alkoxy (e.g., 4-fluorobenzyloxy) | 7 | Beneficial for activity | Antiproliferative | nih.govnih.gov |

| Chloro | 6 | Identified as an essential pharmacophore | Antimalarial | researchgate.net |

| Hydroxyl | 8 | Key pharmacophore for activity | β2-adrenoceptor agonism | nih.gov |

The functionalization of the quinolinone scaffold with various side chains is a key strategy for modulating biological activity and achieving target specificity. The characteristics and position of these side chains play a significant role in the functionality of the synthesized compounds. nih.gov

Amino Side Chains: The introduction of a flexible alkylamino side chain at position-4, particularly one with two CH2 units, has been shown to facilitate the antiproliferative activity of certain quinoline derivatives. nih.govnih.gov

Biaryl Side Chains: For potent antimalarial activity, the attachment of a substituted trifluoromethoxy biaryl side chain at the 2-, 3-, 4-, or 6-position of the quinolone core has been shown to be of crucial importance. researchgate.net

Isoxazole-Containing Side Chains: Potent quinoline-based anti-tuberculosis compounds have been identified that bear an isoxazole-containing side chain. The most potent of these compounds exhibited submicromolar activity against replicating Mycobacterium tuberculosis. acs.org

Chalcone (B49325) Fragments: A molecular hybridization strategy linking a chalcone fragment to the quinoline scaffold has been used to generate novel compounds with potent antiproliferative activity against various cancer cell lines. mdpi.com

| Side Chain Type | Position of Attachment | Key Structural Features | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| Trifluoromethoxy biaryl | 2, 3, 4, or 6 | Crucial for generating selective and potent compounds | Antimalarial | researchgate.net |

| Alkylamino | 4 | Flexible chain, optimal length of two CH2 units | Antiproliferative | nih.govnih.gov |

| Isoxazole-containing | - | Leads to submicromolar activity | Anti-tuberculosis | acs.org |

| Chalcone fragment | - | Hybridization of two bioactive scaffolds | Anticancer | mdpi.com |

Correlation Between Structural Features and Specific Biological Activities

SAR studies establish a clear link between the molecular architecture of quinolinone analogs and their specific biological functions. For instance, the structural features required to convert antibacterial fluoroquinolones into anticancer agents have been identified, with most necessary chemical modifications occurring at position 7 and the carboxylic group at position 3. researchgate.net

In the context of antitumor agents, a clear SAR has been established for certain 4-aminoquinoline (B48711) derivatives. nih.gov Analysis suggested that a large, bulky alkoxy substituent at position-7 is a beneficial pharmacophore for antiproliferative activity. nih.gov Concurrently, an amino side chain at position-4 is also crucial, with the length of this side chain affecting potency. nih.gov

For β2-adrenoceptor agonists, a group of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized, leading to the identification of potent and selective agonists with EC50 values below 20 pM. nih.gov This demonstrates a strong correlation between the 8-hydroxyquinolin-2(1H)-one core and potent β2-agonistic activity.

Design Principles for Optimized Quinolinone Scaffolds

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. researchgate.netnih.govresearchgate.net The design of optimized quinolinone scaffolds is guided by several key principles derived from extensive SAR studies.

A primary principle is molecular hybridization, which involves combining the quinolinone core with other known pharmacophores to create hybrid molecules. mdpi.comresearchgate.net This strategy can lead to compounds with improved affinity, enhanced potency, dual modes of action, and potentially reduced side effects or drug resistance. nih.govresearchgate.net

Another key principle is the strategic functionalization of the scaffold to fine-tune its physicochemical properties, such as lipophilicity and electronic character, which govern pharmacokinetics and target interaction. rsc.org For example, the introduction of specific substituents can enhance water solubility or facilitate penetration of biological membranes. nih.gov The precise and selective introduction of diverse functional groups is essential for expanding the chemical space and enhancing the pharmacological profile of quinoline derivatives. rsc.org By carefully selecting catalysts and reaction conditions, researchers can unlock new pathways for the synthesis of quinoline-based compounds with improved efficacy and target selectivity. rsc.org

Finally, structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the rational design of quinolinone ligands that can fit precisely into the binding site, maximizing favorable interactions and leading to higher potency and selectivity. researchgate.net

Mechanistic Investigations of Biological Interactions of 1 Hydroxy 5 Methylquinolin 2 1h One Derivatives

Antineoplastic Mechanisms

The anticancer effects of 1-hydroxy-5-methylquinolin-2(1H)-one derivatives are multifaceted, involving the disruption of key signaling pathways that are crucial for tumor growth and survival. Research into the broader class of quinolinone derivatives has shed light on several key mechanisms.

Inhibition of Kinases (e.g., Receptor Tyrosine Kinases like VEGFR, PDGFR, EGFR)

A pivotal mechanism in the antineoplastic activity of quinolinone derivatives is their ability to inhibit receptor tyrosine kinases (RTKs), which are critical mediators of cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a significant target. Certain quinolinone derivatives have been shown to directly bind to VEGFR-2, thereby blocking the signaling cascade initiated by its ligand, VEGF. nih.gov This inhibition disrupts downstream pathways crucial for endothelial cell function and new blood vessel formation.

The inhibition of VEGFR-2 by quinolinone derivatives has been observed to suppress the phosphorylation of key downstream signaling proteins, including:

PI3K/Akt pathway: This pathway is central to cell survival and proliferation.

ERK1/2/p38 MAPK pathway: This cascade is involved in cell growth, differentiation, and stress responses.

FAK signaling: Focal Adhesion Kinase is crucial for cell migration and adhesion. nih.gov

By targeting these critical signaling nodes, this compound derivatives can effectively stifle the molecular machinery that drives tumor progression.

| Target Kinase | Downstream Pathways Affected | Biological Outcome |

| VEGFR-2 | PI3K/Akt, ERK1/2/p38 MAPK, FAK | Inhibition of proliferation, migration, and invasion of endothelial cells |

Interference with Cellular Proliferation and Induction of Apoptosis Pathways

Beyond kinase inhibition, derivatives of the quinolinone scaffold have demonstrated the ability to directly interfere with the cell cycle and trigger programmed cell death, or apoptosis, in cancer cells. Studies on related compounds have shown that they can induce cell cycle arrest, often in the G2/M phase. This arrest is accompanied by an increase in the phosphorylation of p53, a tumor suppressor protein, and the upregulation of p21cip1, a cyclin-dependent kinase inhibitor. nih.gov

The induction of apoptosis by these compounds is a key component of their anticancer activity. This process is characterized by distinct morphological and biochemical changes, including nuclear condensation and DNA fragmentation. nih.govresearchgate.net Mechanistically, quinolinone derivatives have been found to activate the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, an increase in the levels of cleaved caspase-3 and Poly (ADP-ribose) polymerase (PARP) has been observed following treatment with these compounds, indicating the activation of the execution phase of apoptosis. nih.govresearchgate.net Both intrinsic and extrinsic apoptotic pathways may be involved in the cell death induced by these derivatives. nih.gov

| Cellular Process | Key Molecular Events | Outcome |

| Cell Cycle | Induction of G2/M phase arrest, Increased p53 phosphorylation, Upregulation of p21cip1 | Inhibition of cellular proliferation |

| Apoptosis | Nuclear condensation, DNA laddering, Increased Annexin V/PI staining, Activation of cleaved caspase-3 and PARP | Programmed cell death of cancer cells |

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. The inhibition of VEGFR-2 signaling by this compound derivatives directly translates to a potent anti-angiogenic effect. nih.gov By blocking the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs), these compounds effectively suppress the formation of new vascular networks. nih.gov

Antimicrobial Action Mechanisms

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. Their mechanisms of action against bacteria and fungi are distinct and target different aspects of microbial physiology.

Antibacterial Activity and Efflux Pump Modulation

The antibacterial activity of quinoline (B57606) derivatives is, in part, attributed to their ability to inhibit bacterial efflux pumps. These pumps are membrane proteins that actively extrude antibiotics and other toxic compounds from the bacterial cell, contributing significantly to multidrug resistance. nih.govnih.gov Quinoline-based compounds have been identified as promising efflux pump inhibitors (EPIs). nih.gov

Various quinoline derivatives, including alkoxy, alkylamino, and chloroquinolines, have been shown to increase the susceptibility of resistant bacteria to conventional antibiotics. nih.gov They achieve this by increasing the intracellular concentration of the antibiotic, suggesting an inhibition of drug transport by efflux pumps such as the AcrAB-TolC pump in Enterobacter aerogenes. nih.gov The NorA efflux pump in Staphylococcus aureus is another key target for quinoline-based EPIs. nih.gov

Antifungal Activity Mechanisms

The antifungal activity of quinoline derivatives appears to be multifaceted. Some studies on related quinoline compounds suggest that their primary mode of action involves disrupting the integrity of the fungal cell membrane. acs.org This disruption can lead to an increase in membrane permeability and the subsequent leakage of essential cellular contents, ultimately resulting in fungal cell death. acs.org The antifungal action of some quinoline derivatives has been shown to be selective, with certain compounds demonstrating greater efficacy against dermatophytes while others are more active against yeasts like Candida species. nih.gov

Anti-Inflammatory Pathways and Enzyme Inhibition (e.g., COX-2)

Derivatives based on the quinoline and quinazolinone frameworks have been identified as potent anti-inflammatory agents, primarily through their targeted inhibition of cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while the undesirable side effects often stem from the inhibition of the COX-1 isoform. nih.gov Consequently, significant research has focused on developing selective COX-2 inhibitors.

The design of selective inhibitors often incorporates a V-shaped diaryl-heterocyclic structure, which fits favorably into the larger active site of the COX-2 enzyme compared to COX-1. tandfonline.com Studies on various 2,3-diarylquinoline and 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated potent and selective COX-2 inhibition. nih.gov For instance, certain 1,2,4-triazine-quinoline hybrids have shown powerful COX-2 inhibitory profiles, with some compounds exhibiting potency and selectivity comparable to the reference drug, celecoxib. nih.gov The introduction of a methylsulfonyl (SO2Me) group, a known COX-2 pharmacophore, at the para-position of a phenyl ring attached to the quinoline core, significantly enhances COX-2 selectivity. nih.govresearchgate.net The nature and position of substituents on the quinoline ring are critical; for example, lipophilicity at the C-7 and C-8 positions can influence COX-1/COX-2 inhibition. mui.ac.ir

| Compound Class | Specific Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

| 1,2,4-Triazine-Quinoline Hybrid | Hybrid 8e | 12.5 | 0.047 | 265.9 | nih.gov |

| 2-Arylquinoline-4-carboxylic acid | Compound with 8-benzoyl group | >100 | 0.077 | >1298 | nih.gov |

| Celecoxib (Reference) | N/A | 19.6 | 0.045 | ~326 | nih.gov |

This table presents data on the COX-2 inhibitory activity of selected quinoline derivatives, demonstrating their potential as selective anti-inflammatory agents. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1.

Antiviral Effects and Latency Reversal Mechanisms (e.g., HIV-1, HDAC and NFAT Inhibition)

The quinoline scaffold is a key component in compounds investigated for antiviral activity, particularly against Human Immunodeficiency Virus type 1 (HIV-1). nih.govresearchgate.net One of the primary challenges in eradicating HIV-1 is the existence of latent viral reservoirs, where the virus remains transcriptionally silent and invisible to the immune system. A therapeutic strategy known as "shock and kill" aims to reactivate these latent viruses using Latency-Reversing Agents (LRAs), making the infected cells susceptible to elimination. nih.gov

Histone deacetylase (HDAC) inhibitors are a major class of LRAs. nih.gov HDACs play a role in maintaining HIV-1 latency by keeping the chromatin at the viral promoter in a condensed, transcriptionally repressive state. nih.gov By inhibiting HDACs, particularly class I HDACs (HDAC1, -2, and -3), the chromatin structure is relaxed, facilitating the transcription of viral genes. nih.govmdpi.com Studies have shown that depletion of HDAC3, in particular, can significantly induce expression from the HIV-1 promoter. nih.gov While many chemical scaffolds are being explored as HDAC inhibitors, the development of selective inhibitors is crucial to minimize off-target effects and host toxicity. nih.gov

The antiviral mechanism of some quinolone derivatives appears to be related to the inhibition of viral transcription. nih.govresearchgate.net For instance, certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV-1 replication by interfering with the function of the viral Tat protein, which is a potent trans-activator of viral transcription. nih.govresearchgate.net Other research has focused on modifying the quinolone structure to optimize antiviral action and improve the selectivity index. nih.gov For example, a 2-methylquinoline (B7769805) derivative was reported to induce latent HIV-1 gene expression, and further exploration of its structure-activity relationship showed that substitutions at the benzene (B151609) or quinoline rings were critical for its potency. researchgate.net

| Compound Class | Mechanism of Action | Target Pathway | Relevance to HIV-1 | Reference |

| HDAC Inhibitors | Promote histone acetylation, relaxing chromatin | Epigenetic Modification (HDACs) | Reverses latency by activating the HIV-1 promoter | nih.govnih.gov |

| Aryl-piperazinyl-6-amino-quinolones | Interference with Tat protein function | Viral Transcription (Tat-TAR interaction) | Inhibits viral replication | nih.gov |

| 2-Methylquinoline Derivatives | Latency Reversal | Unknown, potent reactivation observed | Reactivates latent HIV-1 gene expression | researchgate.net |

This table summarizes the antiviral mechanisms associated with quinoline derivatives and related compounds in the context of HIV-1, focusing on latency reversal and transcription inhibition.

Antioxidant Mechanisms

The antioxidant properties of hydroxyquinoline derivatives are a significant area of research, with their activity being highly dependent on their molecular structure and the surrounding chemical environment. nih.govresearchgate.net

Hydroxyquinoline derivatives, particularly those like 8-hydroxyquinoline (B1678124), are recognized for their ability to scavenge free radicals. researchgate.netnih.gov The primary mechanism for this activity is often Hydrogen Atom Transfer (HAT), where the hydroxyl group donates a hydrogen atom to a radical, thereby neutralizing it. researchgate.net The stability of the resulting phenoxy radical is crucial for the antioxidant efficacy. Theoretical studies have shown that in polar solvents, a mechanism known as Single Proton Loss-Electron Transfer (SPLET) may be more favored. researchgate.net The radical scavenging capacity is often quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in an assay, such as the DPPH (2,2-diphenyl-1-picryhydrazyl) assay. researchgate.net However, some studies have noted that certain 8-hydroxyquinoline derivatives exhibit relatively low antioxidant activity compared to standards like L-ascorbic acid. nih.gov

The quinoline/quinone structure can exhibit a dual role in cellular redox homeostasis. nih.govresearchgate.net On one hand, the hydroxyl group allows these compounds to act as antioxidants by scavenging ROS. mdpi.com On the other hand, the quinone moiety can undergo redox cycling. This process involves a one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) radical (O2•−). researchgate.netresearchgate.net This cycle can lead to the excessive generation of ROS, inducing a state of oxidative stress that can damage cellular macromolecules like DNA, proteins, and lipids. researchgate.net

Enzyme Inhibition and Inactivation Mechanisms (e.g., P450)

Quinoline and quinone derivatives have been shown to interact with and inhibit various enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are central to the metabolism of a vast number of drugs and xenobiotics. biomolther.org Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. nih.gov

The inhibition can be reversible (competitive or non-competitive) or irreversible. A particularly important type of irreversible inhibition is mechanism-based inhibition (MBI), where the enzyme metabolically activates the inhibitor into a reactive intermediate. nih.gov This intermediate then covalently binds to the enzyme, leading to its inactivation. nih.govresearchgate.net This type of inhibition is time- and NADPH-dependent. nih.gov

Studies on fluoroquinolone compounds have identified them as mechanism-based inhibitors of CYP3A4. researchgate.net The mechanism can involve the formation of a metabolite-intermediate (MI) complex with the heme of the enzyme (quasi-irreversible inhibition) or the generation of radical species that bind irreversibly to the enzyme. researchgate.net Similarly, certain anthraquinone (B42736) derivatives have been identified as potent inhibitors of CYP1A1 and CYP1A2. nih.govnih.gov For one such compound, 1-amino-4-chloro-2-methylanthracene-9,10-dione, the presence of a methyl group in close proximity to an amino group was suggested to be responsible for its action as a mechanism-based inhibitor. nih.govnih.gov

| Compound | Target Enzyme | Type of Inhibition | IC50 (µM) | Reference |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | P450 1A1 | Mechanism-Based | 0.40 | nih.govnih.gov |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | P450 1A2 | Mechanism-Based | 0.53 | nih.govnih.gov |

| 1-Amino-4-hydroxyanthracene-9,10-dione | P450 1A2 | Direct | 0.53 | nih.govnih.gov |

| Emodin | P450 1A1 | Direct | 12.25 | nih.govnih.gov |

| Emodin | P450 1A2 | Direct | 3.73 | nih.govnih.gov |

This table displays the inhibitory activity of several quinone and anthraquinone derivatives against different cytochrome P450 isoforms, highlighting the type of inhibition and potency.

Other Mechanistic Insights (e.g., Quorum Sensing Modulation, IL-1β Inhibition)

Beyond the previously discussed mechanisms, derivatives of quinolinone and related heterocyclic scaffolds display other important biological activities, including the modulation of bacterial communication and key inflammatory cytokines.

Quorum Sensing Modulation: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor expression, based on population density. mdpi.com Disrupting this system with quorum sensing inhibitors (QSIs) is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance. nih.gov Compounds with an alkyl-quinoxalin-2(1H)-one scaffold, which is structurally related to quinolinone, have been synthesized and shown to significantly reduce biofilm formation by interfering with QS. nih.govresearchgate.net The design of these inhibitors often involves mimicking the structure of natural bacterial signaling molecules, such as N-acyl homoserine lactones (AHLs), to act as antagonists at the signal receptor. nih.gov

Emerging Research Areas and Future Perspectives for 1 Hydroxy 5 Methylquinolin 2 1h One Research

Applications in Materials Science

The inherent photophysical properties of the quinolinone core suggest that 1-Hydroxy-5-methylquinolin-2(1H)-one and its derivatives are promising candidates for the development of advanced materials. Research into related quinolinone compounds has paved the way for exploring their utility as luminescent materials and sensors.

Luminescent Materials

Derivatives of 8-hydroxyquinoline (B1678124) have been successfully utilized in the synthesis of highly luminescent materials through complexation with rare-earth metals like Europium (Eu(III)). These complexes exhibit excellent thermal stability and favorable luminescence properties. nih.gov The introduction of electron-donating groups onto the quinolinone ring has been shown to enhance the luminescence intensity of these complexes. nih.gov Given the structural similarities, it is conceivable that this compound could serve as a ligand for the formation of novel luminescent metal complexes. The methyl group at the 5-position, being an electron-donating group, may further enhance the luminescent properties of such materials. Future research could focus on synthesizing and characterizing metal complexes of this compound to evaluate their quantum yields and potential applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging.

Cationic Metal Sensors

The 8-hydroxyquinoline moiety is a well-established fluorophore for the sensing of various metal ions. nih.gov Its ability to form stable complexes with a wide range of metal ions, including transition metals and alkaline earth metals, makes it a versatile building block for fluorescent chemosensors. nih.govresearchgate.net These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism upon metal binding. The development of chemosensors based on the this compound scaffold is a promising area of investigation. The specific substitution pattern may impart selectivity for certain metal ions, leading to the development of highly specific and sensitive sensors for environmental monitoring or biological applications.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Key Research Directions |

| Luminescent Materials | Ligand for the formation of luminescent metal complexes. | Synthesis and characterization of complexes with rare-earth and other metals; evaluation of photophysical properties. |

| Cationic Metal Sensors | Core structure for fluorescent chemosensors. | Design and synthesis of derivatives with selective metal ion binding properties; investigation of sensing mechanisms. |

Role as Catalysts in Organic Synthesis

While the catalytic activity of this compound itself is not yet established, the broader quinolinone class has been implicated in catalytic processes. For instance, certain quinolinone derivatives have been synthesized through catalytic annulation reactions. researchgate.net Furthermore, the structural features of this compound, such as the hydroxyl and carbonyl groups, could potentially be exploited for catalytic purposes. Future research could explore the use of this compound or its metal complexes as catalysts in various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The development of novel catalytic systems based on this scaffold could offer advantages in terms of efficiency, selectivity, and sustainability.

Development of Multi-Target Agents

The concept of multi-target agents, which are single molecules designed to interact with multiple biological targets, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinolinone scaffold is considered a "privileged structure" due to its ability to serve as a foundation for the development of such agents. mdpi.com

Numerous studies have demonstrated the potential of quinoline (B57606) and quinolinone derivatives as multi-target agents. mdpi.comresearchgate.net By combining the quinolinone core with other pharmacophoric moieties, researchers have developed compounds that can, for example, inhibit cholinesterases and modulate monoamine oxidases, both of which are key targets in Alzheimer's disease therapy. nih.gov

The this compound scaffold presents a unique platform for the design of novel multi-target agents. The hydroxyl and methyl groups can be chemically modified to introduce functionalities that target specific enzymes or receptors. For instance, the hydroxyl group could act as a handle for attaching linkers to other active molecules, creating hybrid compounds with dual or multiple modes of action.

Table 2: Potential Therapeutic Areas for Multi-Target Agents Based on this compound

| Therapeutic Area | Potential Targets | Rationale |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidases, Beta-amyloid aggregation | Quinolone derivatives have shown inhibitory activity against these key pathological players in Alzheimer's disease. |

| Cancer | Kinases, Topoisomerases | The quinolinone scaffold is present in several anticancer agents that target these enzymes. |

| Infectious Diseases | Bacterial or viral enzymes | Quinolones are a well-known class of antibiotics, and novel derivatives could combat drug-resistant pathogens. |

Integration with Advanced Screening Technologies

The discovery of novel biological activities for this compound and its derivatives can be significantly accelerated through the use of advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. nih.gov

By creating a focused library of derivatives based on the this compound scaffold, researchers can employ HTS to identify "hit" compounds with desired biological activities. nih.gov Subsequent "hit-to-lead" optimization can then be performed to improve the potency, selectivity, and pharmacokinetic properties of these initial hits. The integration of HTS with other modern drug discovery techniques, such as computational modeling and structure-based drug design, can further streamline the development of novel therapeutic agents based on this promising scaffold.

Identification of Unexplored Biological Targets and Mechanistic Studies

While the biological activities of many quinolinone derivatives have been extensively studied, the specific biological targets of this compound remain largely unexplored. The unique substitution pattern of this compound may lead to interactions with novel biological targets that are not affected by other quinolinones.

Future research should focus on target identification studies to elucidate the proteins, enzymes, or receptors with which this compound and its derivatives interact. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Once a biological target has been identified, detailed mechanistic studies will be crucial to understand how the compound exerts its biological effect. researchgate.net This includes investigating its binding mode, its effect on enzyme kinetics or receptor signaling, and its downstream cellular consequences. A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective analogs and for predicting potential side effects. The exploration of the biological landscape for this compound holds the promise of uncovering new therapeutic opportunities and expanding our understanding of the diverse pharmacology of the quinolinone class of compounds.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Hydroxy-5-methylquinolin-2(1H)-one derivatives?

- Methodological Answer : Derivatives of this compound are typically synthesized via cyclocondensation or nucleophilic substitution. For example, refluxing carboxylic aldehydes (e.g., pyrimidine derivatives) with guanidine hydrochloride in ethanol under basic conditions (KOH) yields intermediates, which are then acid-neutralized to form the final product. Reaction conditions (4–15 hours at 80–100°C) and purification via crystallization (e.g., DMF) are critical for achieving 64–77% yields . Key reagents include acetic anhydride for acetylation and amines for functionalization.

Q. How are quinolinone derivatives structurally characterized to confirm regiochemistry and substituent placement?

- Methodological Answer : Multimodal spectroscopy is essential:

- IR spectroscopy identifies hydrogen-bonded C=O (1660–1625 cm⁻¹) and conjugated C=N/C=C stretches (1620–1567 cm⁻¹) .

- ¹H NMR distinguishes methyl groups (δ 3.59 ppm for N-CH₃), aromatic protons (δ 6.99–8.18 ppm for quinoline H-5 to H-8), and exchangeable protons (NH/OH, δ 5.84 ppm) .

- Mass spectrometry confirms molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

Q. What in vitro models are used to evaluate the antimicrobial activity of these compounds?

- Methodological Answer : The twofold serial dilution technique is standard for screening against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi. Minimum inhibitory concentration (MIC) values (e.g., 16–32 μg/mL for fluoro-substituted derivatives) are compared to reference antibiotics like streptomycin. Bioactivity trends correlate with electron-withdrawing substituents (e.g., -F, -CN) enhancing membrane permeability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Acid catalysts (e.g., HCl) in Pictet-Spengler reactions improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature modulation : Controlled reflux (e.g., 80°C for 4 hours) minimizes side reactions like over-acetylation .

- Automated flow chemistry : Continuous processes reduce batch variability in industrial-scale synthesis .

Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?

- Methodological Answer : Discrepancies arise from strain variability, assay protocols, or compound stability. Mitigation strategies:

- Standardized testing : Use CLSI/M7-A6 guidelines for MIC determination .

- Combination studies : Assess synergy with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .

- Stability assays : Monitor compound degradation in physiological buffers (pH 7.4, 37°C) via HPLC .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in quinolinone derivatives?

- Methodological Answer :

- Molecular docking : Predict binding affinities to microbial targets (e.g., DNA gyrase, topoisomerase IV) using AutoDock Vina .

- Substituent variation : Introduce electron-deficient groups (e.g., -NO₂, -CF₃) at C-3/C-5 to enhance hydrophobic interactions .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity .

Q. What methodologies assess the enzyme inhibition potential of this compound derivatives?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation for dehydrogenase inhibition) .

- Fluorescence quenching : Track binding to enzyme active sites (e.g., Staphylococcus aureus enoyl-ACP reductase) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor optimization .

Q. How can the metabolic stability and pharmacokinetic profiles of these derivatives be evaluated?

- Methodological Answer :

- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .

- Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction available for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.